molecular formula C11H14INO3 B6134896 1-methyl-4-piperidinyl 5-iodo-2-furoate

1-methyl-4-piperidinyl 5-iodo-2-furoate

Cat. No. B6134896
M. Wt: 335.14 g/mol
InChI Key: FYUWMQQTAQSAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-piperidinyl 5-iodo-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a furoate ester that contains an iodine atom and a piperidine ring. It is synthesized using a specific method and has been studied for its mechanism of action, physiological and biochemical effects, advantages, and limitations in laboratory experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-piperidinyl 5-iodo-2-furoate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 5-iodo-2-furoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-piperidinyl 5-iodo-2-furoate in laboratory experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-methyl-4-piperidinyl 5-iodo-2-furoate. One direction is to investigate its potential as a radioligand in imaging studies. Another direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-methyl-4-piperidinyl 5-iodo-2-furoate involves a multi-step process. The first step is the reaction of 5-iodo-2-furoic acid with thionyl chloride, which results in the formation of 5-iodo-2-furoyl chloride. The second step involves the reaction of 5-iodo-2-furoyl chloride with 1-methyl-4-piperidinol in the presence of a base such as triethylamine. This results in the formation of 1-methyl-4-piperidinyl 5-iodo-2-furoate.

Scientific Research Applications

1-methyl-4-piperidinyl 5-iodo-2-furoate has been extensively studied for its potential applications in scientific research. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a radioligand in imaging studies.

properties

IUPAC Name

(1-methylpiperidin-4-yl) 5-iodofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO3/c1-13-6-4-8(5-7-13)15-11(14)9-2-3-10(12)16-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWMQQTAQSAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-4-yl) 5-iodofuran-2-carboxylate

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